molecular formula C11H16N2O2 B8190800 (S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

Katalognummer: B8190800
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: CUUPNRJONSSVMP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is a chiral compound featuring a pyridine ring, an amino group, and a butyric acid ethyl ester moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical synthesis research. The stereochemistry (S-configuration) at the amino-bearing carbon further distinguishes its interactions in enantioselective applications.

Eigenschaften

IUPAC Name

ethyl (4S)-4-amino-4-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPNRJONSSVMP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Alkylation of 4-Aminopyridine with Ethyl 4-Chlorobutyrate

A foundational approach involves the nucleophilic substitution of ethyl 4-chlorobutyrate with 4-aminopyridine under basic conditions . The reaction proceeds via deprotonation of the amine using sodium hydroxide or potassium carbonate, facilitating attack on the electrophilic carbon of the chloroester. Typical conditions include refluxing in a polar aprotic solvent (e.g., acetonitrile or DMF) for 12–24 hours, yielding the racemic mixture of 4-amino-4-pyridin-3-yl-butyric acid ethyl ester.

ParameterConditionsYieldReference
BaseK₂CO₃ (2.5 equiv)65%
SolventAcetonitrile, 80°C, 18 h
PurificationRecrystallization (ethanol/water)

While efficient for racemic synthesis, this method lacks stereocontrol. Resolution of enantiomers necessitates additional steps, such as chiral chromatography or diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Asymmetric Hydrogenation of Enamine Intermediates

Enantioselective synthesis is achieved via asymmetric hydrogenation of enamine precursors. Adapted from sitagliptin intermediate protocols , a prochiral enamine is generated by condensing ethyl 4-oxobutyrate with pyridin-3-amine. The enamine is then hydrogenated using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP), producing the (S)-enantiomer with >95% enantiomeric excess (ee).

Key Steps:

  • Enamine Formation: Ethyl 4-oxobutyrate reacts with pyridin-3-amine in toluene at 60°C, catalyzed by p-toluenesulfonic acid .

  • Hydrogenation: The enamine is treated with H₂ (50 psi) in the presence of [Rh(COD)Cl]₂ and (R)-BINAP at 25°C for 12 hours .

ParameterConditionseeYieldReference
CatalystRh-(R)-BINAP (1 mol%)98%85%
SolventMethanol, 25°C, 12 h
PurificationCrystallization (hexane/ethyl acetate)

This method’s stereoselectivity arises from the chiral ligand’s ability to orient the substrate in the catalyst’s coordination sphere, favoring (S)-configuration formation .

Halogenation-Reduction Sequence for Stereochemical Control

A patent-derived strategy involves halogenation of β-keto ester intermediates followed by stereoselective reduction. Ethyl 4-oxo-4-pyridin-3-yl-butyrate is halogenated at the α-position using N-bromosuccinimide (NBS) in dichloromethane, yielding a diastereomeric mixture. Subsequent catalytic hydrogenation with Pd/C selectively reduces the ketone to the amine while retaining configuration.

Reaction Pathway:

  • Halogenation:

    Ethyl 4-oxo-4-pyridin-3-yl-butyrate+NBSCH₂Cl₂, -30°CEthyl 4-oxo-3-bromo-4-pyridin-3-yl-butyrate\text{Ethyl 4-oxo-4-pyridin-3-yl-butyrate} + \text{NBS} \xrightarrow{\text{CH₂Cl₂, -30°C}} \text{Ethyl 4-oxo-3-bromo-4-pyridin-3-yl-butyrate}
  • Amination:

    3-Bromo intermediate+NH₃THF, 50°CRacemic amino ester\text{3-Bromo intermediate} + \text{NH₃} \xrightarrow{\text{THF, 50°C}} \text{Racemic amino ester}
  • Stereoselective Reduction:

    Ketone intermediateH₂, Pd/C, EtOH(S)-amino ester\text{Ketone intermediate} \xrightarrow{\text{H₂, Pd/C, EtOH}} (S)\text{-amino ester}
StepConditionsDiastereomer RatioYieldReference
HalogenationNBS, CH₂Cl₂, -30°C, 1 h3:1 (anti:syn)75%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C90% (S)70%

The anti-diastereomer predominates due to steric hindrance during bromination, enabling preferential formation of the (S)-enantiomer post-reduction .

Enzymatic Resolution of Racemic Mixtures

For racemic batches, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact. The reaction is conducted in phosphate buffer (pH 7.0) at 37°C, achieving 99% ee after 48 hours .

ParameterConditionsee (S)YieldReference
EnzymeCAL-B (10 mg/mL)99%45%
SolventPhosphate buffer (pH 7)/tert-butanol

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methods:

MethodStereoselectivityYieldeeComplexityScalability
Direct AlkylationNone (racemic)65%-LowHigh
Asymmetric HydrogenationHigh85%98%ModerateModerate
Halogenation-ReductionModerate70%90%HighLow
Enzymatic ResolutionHigh45%99%LowModerate

The asymmetric hydrogenation route offers the best balance of yield and enantiopurity, though it requires specialized catalysts. Enzymatic resolution, while highly selective, suffers from lower yields due to partial hydrolysis of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, reduced amines, and esterified compounds.

Wissenschaftliche Forschungsanwendungen

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several ethyl esters and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Key Functional Groups
(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester* C₁₁H₁₅N₂O₂ ~207.25 ~75.0 Pyridine, amino, ethyl ester
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 32.78 Piperidine, ethyl ester
Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester C₁₂H₁₂N₂O₂S 248.30 78.30 Pyridine, thiazole, ethyl ester
Eicosapentaenoic acid ethyl ester C₂₂H₃₄O₂ 330.50 26.30 Polyunsaturated fatty acid, ethyl ester

Notes:

  • TPSA (Topological Polar Surface Area): The target compound’s TPSA is estimated to be higher (~75 Ų) than Ethyl 2-(piperidin-4-yl)acetate (32.78 Ų) due to its pyridine and amino groups, which enhance polarity . This suggests lower gastrointestinal absorption compared to less polar analogs.
  • Molecular Weight : Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester (248.30 g/mol) is heavier due to the thiazole ring, while the target compound’s molecular weight (~207 g/mol) balances bulk and bioavailability .

Stability and Performance in Formulations

  • Electrolyte Additives : Butyric acid ethyl ester derivatives (e.g., propionic acid ethyl ester) improve lithium-ion battery electrolyte stability at high temperatures. The target compound’s amino group may introduce instability under similar conditions due to basicity.
  • Biodiesel Relevance : Fatty acid ethyl esters (FAEEs) like eicosapentaenoic acid ethyl ester are biofuel precursors. The target compound’s aromatic and polar groups make it unsuitable for this application.

Biologische Aktivität

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester, also known as a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of an amino group and an ethyl ester, which contribute to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H16N2O2C_12H_{16}N_2O_2, with a molecular weight of approximately 220.27 g/mol. Its structure includes a pyridine ring, which is known for its ability to participate in various biochemical interactions.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors. The amino group enhances its capacity to interact with biomolecules, potentially modulating their activity. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest involvement in:

  • Enzyme modulation : The compound may influence enzyme activity by acting as a competitive inhibitor or an allosteric modulator.
  • Receptor binding : It could interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating various conditions:

  • Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, suggesting possible applications in treating anxiety and depression.
  • Cardiovascular Health : Some studies indicate that similar compounds can inhibit neutral endopeptidase, which may have implications for managing hypertension and heart failure .
  • Cancer Research : There is emerging evidence that compounds with similar structures exhibit anti-tumor properties, potentially by inhibiting metabolic pathways essential for cancer cell survival .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models:

Study Findings Methodology
Study 1Demonstrated modulation of GABA receptor activity, suggesting anxiolytic potential.In vitro receptor binding assays
Study 2Showed inhibition of cell proliferation in cancer cell lines.MTT assay for cytotoxicity
Study 3Indicated potential neuroprotective effects in animal models of neurodegeneration.Behavioral assays in rodents

Comparison with Related Compounds

This compound shares structural similarities with other pyridine derivatives, which can influence its biological profile:

Compound Structure Characteristics Unique Features
4-Amino-4-pyridin-4-yl-butyric acidLacks the ethyl ester groupMay exhibit different pharmacological profiles
3-Pyridinebutanoic acidContains a shorter carbon chainPotentially different bioactivity due to structural differences

Q & A

Q. Methodology :

  • Reversed-Phase HPLC : Use a C18 column with UV detection at 254 nm and a gradient of acetonitrile/water (0.1% formic acid).
  • Validation Parameters : Ensure ≤0.15% relative standard deviation (RSD) for impurity quantification and ≥2.0 resolution between peaks .

What spectroscopic techniques are most reliable for confirming the stereochemical integrity of the (S)-configured amino group?

Advanced Research Question

  • X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals.
  • Nuclear Overhauser Effect (NOE) NMR : Assess spatial proximity between the amino proton and adjacent substituents (e.g., pyridin-3-yl group).
  • Circular Dichroism (CD) : Compare experimental CD spectra with those of known (S)-configured analogs to confirm enantiopurity .

How should researchers address contradictory bioactivity data observed in different batches of this compound?

Advanced Research Question
Contradictions often arise from batch-specific impurities or stereochemical drift.

  • Step 1 : Compare impurity profiles via HPLC-MS to identify batch-to-batch variability.
  • Step 2 : Quantify enantiomeric excess (ee) using chiral HPLC. A drop below 98% ee significantly impacts bioactivity.
  • Step 3 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
  • Step 4 : Validate biological assays with internal controls (e.g., reference standards from Pharmacopeial guidelines) to exclude matrix effects .

How can researchers mitigate oxidative degradation during storage of this compound?

Basic Research Question

  • Storage Conditions : Use amber vials under inert gas (N₂ or Ar) at −20°C to minimize exposure to light and oxygen.
  • Antioxidant Additives : Include 0.01% butylated hydroxytoluene (BHT) in stock solutions.
  • Stability-Indicating Assays : Monitor degradation via LC-MS for mass shifts corresponding to oxidation products (e.g., +16 Da for N-oxide formation) .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GABA analogs).
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data.
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify key residue interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.